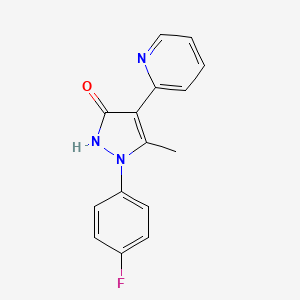

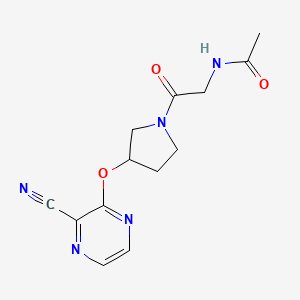

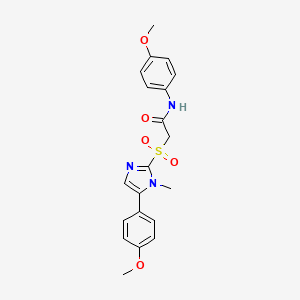

(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the pyridine and pyrrolidine families and has a unique molecular structure that makes it an interesting target for research.

科学的研究の応用

Synthesis and Chemical Properties

The compound (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has been studied in various synthesis and chemical property contexts. Research focused on the condensation reactions involving pyridine derivatives, such as 2-acetylpyridine and 2-formylpyridine, under the Claisen-Schmidt reaction conditions. The structures of resultant compounds were analyzed using spectroscopic techniques and X-ray diffraction, leading to the discovery of novel cyclohexanol derivatives with potential antimicrobial and antioxidant activities (Rusnac et al., 2020).

Biological and Pharmacological Activities

In the field of biological and pharmacological research, studies have explored the antimicrobial and antioxidant properties of pyridine and pyrrolidine derivatives. For instance, compounds synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives exhibited moderate antibacterial and antioxidant activities. The biological activities of these compounds were further analyzed through Density Functional Theory (DFT) and molecular docking analyses (Golea Lynda, 2021).

Catalytic Applications

The compound's derivatives have been employed in catalytic applications. For example, poly-N-vinylpyrrolidinones containing an asymmetric center at the pyrrolidinone ring were synthesized from l-amino acids and used to stabilize nanoclusters for catalytic asymmetric oxidations (Hao et al., 2016). Additionally, 2-acyl-4-aminopyridines were prepared and used as catalysts in hydroxyl-directed methanolysis of alpha-hydroxy esters, demonstrating the potential of pyridine-based compounds in selective catalytic processes (Sammakia & Hurley, 2000).

Material Science Applications

In material science, derivatives of this compound have been synthesized for specific applications. For instance, poly(2-hydroxypropyl methacrylate) latexes were prepared using poly(-vinylpyrrolidone) as a steric stabilizer, showcasing the utility of pyrrolidine-based compounds in the synthesis of latex particles (Ali et al., 2007).

Crystal Structure Analysis

Crystal and molecular structure analysis of derivatives, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand the bonding and molecular configurations of such compounds, which can have implications for their reactivity and applications (Lakshminarayana et al., 2009).

特性

IUPAC Name |

(2-cyclopentyloxypyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-12-6-8-17(10-12)15(19)11-5-7-16-14(9-11)20-13-3-1-2-4-13/h5,7,9,12-13,18H,1-4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDZSPZGDBUDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

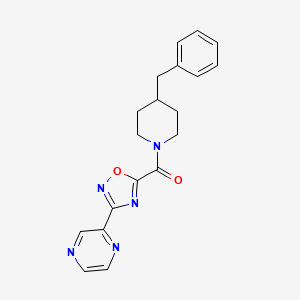

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)

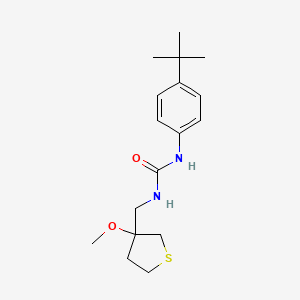

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

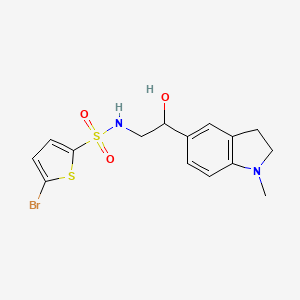

![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)